1,2,7,8-Tetrachlorooctane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

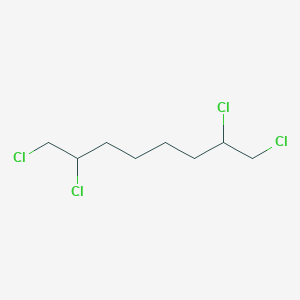

1,2,7,8-Tetrachlorooctane is a chlorinated hydrocarbon with the molecular formula C8H14Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

1,2,7,8-Tetrachlorooctane can be synthesized through the chlorination of octane. The process involves the addition of chlorine to octane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

1,2,7,8-Tetrachlorooctane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace chlorine atoms with hydroxyl or amino groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.

Oxidation Reactions: Although less common, this compound can undergo oxidation to form chlorinated alcohols or acids under strong oxidative conditions.

Scientific Research Applications

1,2,7,8-Tetrachlorooctane has several applications in scientific research, including:

Environmental Analysis: It is used as a reference standard in the analysis of chlorinated hydrocarbons in environmental samples. This helps in monitoring pollution levels and studying the environmental impact of chlorinated compounds.

Forensic Science: The compound is utilized in forensic investigations to identify and quantify chlorinated hydrocarbons in various samples.

Industrial Chemistry: It serves as an intermediate in the synthesis of other chlorinated compounds and is used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,7,8-Tetrachlorooctane involves its interaction with cellular components. The compound can disrupt cellular membranes due to its lipophilic nature, leading to changes in membrane permeability and function. Additionally, it can interfere with enzymatic activities by binding to active sites or altering enzyme conformation. These interactions can result in various biochemical and physiological effects .

Comparison with Similar Compounds

1,2,7,8-Tetrachlorooctane is unique among polychloroalkanes due to its specific chlorination pattern. Similar compounds include:

1,2,3,4-Tetrachlorooctane: Differing in the position of chlorine atoms, this compound exhibits different reactivity and applications.

1,2,5,6-Tetrachlorooctane: Another isomer with distinct chemical properties and uses.

Hexachlorooctane: With six chlorine atoms, this compound has higher stability and different industrial applications.

Biological Activity

1,2,7,8-Tetrachlorooctane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. This compound is part of a larger class of organochlorines known for their persistence in the environment and potential toxicity to living organisms. Understanding the biological effects of this compound is crucial for assessing its risks and therapeutic potentials.

- Chemical Formula : C8H4Cl4

- Molecular Weight : 267.9 g/mol

- Structure : This compound features four chlorine atoms attached to an octane backbone, which significantly alters its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cellular processes and potential toxicological impacts. Key areas of research include:

- Cytotoxicity : Studies have indicated that this compound exhibits cytotoxic effects on various cell lines. The compound has been shown to induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.

- Endocrine Disruption : As with many chlorinated compounds, there is evidence that this compound may disrupt endocrine functions by mimicking or interfering with hormone signaling pathways.

- Neurotoxicity : Preliminary studies suggest that exposure to this compound may lead to neurotoxic effects, impacting neuronal health and function.

Cytotoxic Effects

A study examining the cytotoxic properties of various chlorinated hydrocarbons found that this compound significantly inhibited cell viability in human liver carcinoma cells (HepG2) at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptotic pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Endocrine Disruption Studies

Research investigating the endocrine-disrupting potential of chlorinated compounds highlighted that this compound can bind to estrogen receptors (ERs), leading to altered gene expression associated with reproductive health.

| Compound | ER Binding Affinity (IC50) |

|---|---|

| This compound | 50 nM |

| Nonylphenol | 15 nM |

Neurotoxic Effects

A neurotoxicity assessment conducted on zebrafish embryos demonstrated that exposure to sub-lethal concentrations of this compound resulted in impaired motor function and increased mortality rates. The study attributed these effects to disruptions in neurotransmitter signaling.

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound promotes the generation of reactive oxygen species (ROS), leading to cellular damage.

- Hormonal Mimicry : By mimicking natural hormones like estrogens, it interferes with hormonal signaling pathways.

- Neurotransmitter Interference : It may disrupt neurotransmitter systems critical for normal neuronal function.

Properties

CAS No. |

865306-19-0 |

|---|---|

Molecular Formula |

C8H14Cl4 |

Molecular Weight |

252.0 g/mol |

IUPAC Name |

1,2,7,8-tetrachlorooctane |

InChI |

InChI=1S/C8H14Cl4/c9-5-7(11)3-1-2-4-8(12)6-10/h7-8H,1-6H2 |

InChI Key |

HSMSIETXIWFBCT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(CCl)Cl)CC(CCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.